CNQX

Catalog No.
S614964
CAS No.
115066-14-3
M.F
C9H4N4O4
M. Wt
232.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNQX

CAS Number

115066-14-3

Product Name

CNQX

IUPAC Name

7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile

Molecular Formula

C9H4N4O4

Molecular Weight

232.15 g/mol

InChI

InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)

InChI Key

RPXVIAFEQBNEAX-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,4-dihydro-2,3-dihydroxy-7-nitro-6-quinoxalinecarbonitrile, 6 Cyano 2,3 dihydroxy 7 nitroquinoxaline, 6 Cyano 7 nitroquinoxaline 2,3 dione, 6-Cyano-2,3-dihydroxy-7-nitroquinoxaline, 6-Cyano-7-nitroquinoxaline-2,3-dione, CNQX, FG 9065, FG-9065, FG9065

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N

Isomeric SMILES

C1=C(C(=CC2=C1N=C(C(=N2)O)O)[N+](=O)[O-])C#N

The exact mass of the compound 6-Cyano-7-nitroquinoxaline-2,3-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines. It belongs to the ontological category of quinoxaline derivative in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a benchmark competitive antagonist of non-NMDA ionotropic glutamate receptors, widely procured for isolating specific synaptic currents in neurophysiological assays . It exhibits potent antagonism at both AMPA (IC50 ~ 0.3 µM) and kainate (IC50 ~ 1.5 µM) receptors, effectively blocking fast excitatory synaptic transmission . Commercially available as a freebase, CNQX requires dissolution in organic solvents like DMSO prior to aqueous dilution , making it a cost-effective standard for in vitro slice recordings and cell culture applications where low concentrations of DMSO are tolerated.

Substituting CNQX with closely related quinoxalinediones like NBQX, or failing to distinguish between its freebase and disodium salt forms, can severely compromise experimental reproducibility [1]. While NBQX is often treated as a generic upgrade due to its higher AMPA selectivity, it fails to adequately block kainate receptors at standard concentrations, leaving residual non-NMDA currents intact [2]. Furthermore, the choice between CNQX freebase and CNQX disodium salt is a critical procurement decision: the freebase is practically insoluble in water and mandates DMSO or DMF as a carrier, whereas the disodium salt allows for direct aqueous formulation . Selecting the wrong analog or salt form leads to incomplete synaptic blockade, solvent-induced cytotoxicity, or precipitation in perfusion buffers.

Broad-Spectrum Non-NMDA Blockade: CNQX vs. NBQX

When the experimental objective is the complete isolation of NMDA receptor-mediated currents or GABAergic currents, CNQX provides a more comprehensive blockade of non-NMDA transmission than NBQX [1]. CNQX exhibits IC50 values of 0.3 µM for AMPA and 1.5 µM for kainate receptors, effectively antagonizing both subtypes . In contrast, NBQX displays a 34- to 70-fold selectivity preference for AMPA over kainate receptors, meaning it essentially does not bind to kainate receptors at standard AMPA-blocking concentrations [1]. Consequently, substituting NBQX for CNQX in whole-cell patch-clamp recordings can result in unblocked kainate-mediated excitatory postsynaptic currents (EPSCs), confounding data interpretation.

Evidence DimensionKainate Receptor Antagonism (IC50 / Affinity)
Target Compound DataCNQX: IC50 = 1.5 µM (potent kainate blockade)
Comparator Or BaselineNBQX: Negligible kainate affinity at relevant concentrations (34-70x preference for AMPA)
Quantified DifferenceCNQX provides functionally significant kainate receptor blockade, whereas NBQX leaves kainate receptors active at standard doses.
ConditionsIn vitro receptor binding and electrophysiological slice recordings

Buyers needing a universal non-NMDA glutamate receptor blocker must procure CNQX rather than the AMPA-selective NBQX to prevent residual kainate-mediated signal contamination.

Solvent Compatibility and Handling: CNQX Freebase vs. CNQX Disodium Salt

The procurement choice between CNQX freebase (CAS 115066-14-3) and its disodium salt (CAS 479347-85-8) dictates the required solvent workflow . CNQX freebase is highly lipophilic and practically insoluble in aqueous buffers (<0.5 mg/mL), requiring primary dissolution in DMSO or DMF (up to 25 mg/mL) before dilution into artificial cerebrospinal fluid (aCSF) . In contrast, CNQX disodium salt is highly water-soluble (up to 20 mM or ~5.5 mg/mL) . If an experimental model (such as sensitive cultured neurons or specific microelectrode array setups) is highly sensitive to DMSO toxicity, the freebase will introduce confounding solvent artifacts, making the disodium salt the mandatory procurement choice.

Evidence DimensionMaximum Aqueous Solubility
Target Compound DataCNQX Freebase: <0.5 mg/mL in water (requires DMSO/DMF)
Comparator Or BaselineCNQX Disodium Salt: Soluble up to 20 mM (~5.5 mg/mL) in water
Quantified DifferenceThe disodium salt provides a >10-fold increase in direct aqueous solubility compared to the freebase.
ConditionsStandard laboratory reagent preparation at room temperature

Procurement must align the salt form with the assay's solvent tolerance; the freebase is cost-effective for DMSO-tolerant assays, while the disodium salt is essential for strictly aqueous systems.

Secondary Modulation Profile: NMDA Glycine-Site Affinity

Unlike highly selective AMPA antagonists, CNQX possesses a well-documented secondary affinity for the strychnine-insensitive glycine modulatory site on the NMDA receptor complex [1]. CNQX acts as a competitive antagonist at this site with an IC50 of approximately 25 µM . While this is significantly higher than its AMPA/kainate IC50 (0.3–1.5 µM), it becomes functionally relevant when CNQX is applied at high concentrations (e.g., 20–50 µM) to ensure complete non-NMDA blockade. Researchers must account for this secondary activity, as high-dose CNQX can inadvertently attenuate NMDA receptor-mediated responses unless exogenous glycine or D-serine is added to the perfusion buffer to outcompete the antagonism [1].

Evidence DimensionNMDA Glycine-Site Antagonism (IC50)
Target Compound DataCNQX: IC50 = ~25 µM
Comparator Or BaselineStandard AMPA/Kainate blockade concentrations: 10–20 µM
Quantified DifferenceCNQX's glycine-site IC50 (25 µM) is close enough to its upper working concentrations (10-20 µM) to cause partial NMDA receptor suppression.
ConditionsIn vitro electrophysiology targeting NMDA/non-NMDA differentiation

Buyers designing protocols to isolate NMDA currents using CNQX must carefully titrate the dose or supplement with glycine to avoid unintended NMDA receptor suppression.

Isolation of NMDA or GABAergic Synaptic Currents

Because CNQX potently blocks both AMPA and kainate receptors, it is the standard reagent for pharmacological isolation of NMDA receptor-mediated EPSCs or GABA-mediated IPSCs in brain slice electrophysiology .

Cost-Effective Routine Electrophysiology in DMSO-Tolerant Assays

For standard patch-clamp recordings where a final DMSO concentration of <0.1% in the extracellular solution does not affect cell viability or baseline currents, CNQX freebase serves as a highly cost-effective and stable non-NMDA blocker compared to the more expensive water-soluble salts .

Investigation of Kainate Receptor Function via Subtraction Protocols

By utilizing CNQX to block both AMPA and kainate receptors, and comparing the results to parallel experiments using the AMPA-selective antagonist NBQX, researchers can pharmacologically isolate and quantify the specific contribution of kainate receptors to synaptic transmission [1].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

232.02325462 Da

Monoisotopic Mass

232.02325462 Da

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

6OTE87SCCW

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Wikipedia

CNQX

Dates

Last modified: 08-15-2023
Schneider et al. Small molecule activation of neuronal cell fate Nature Chemical Biology, doi: 10.1038/nchembio.95, published online 15 June 2008. http://www.nature.com/naturechemicalbiology

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